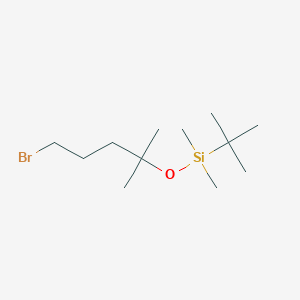

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane

描述

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane is a useful research compound. Its molecular formula is C12H27BrOSi and its molecular weight is 295.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is used in the preparation of oxysterol agonists , which suggests that it may interact with proteins involved in the Hedgehog signaling pathway.

Mode of Action

Given its use in the synthesis of oxysterol agonists , it can be inferred that it might play a role in modulating the activity of these agonists, thereby influencing the Hedgehog signaling pathway.

Biochemical Pathways

The compound is associated with the Hedgehog signaling pathway due to its use in the preparation of oxysterol agonists . The Hedgehog signaling pathway is crucial for cell differentiation, growth, and tissue patterning during embryonic development.

Result of Action

Given its role in the synthesis of oxysterol agonists , it can be inferred that it might influence the activity of these agonists, thereby modulating the Hedgehog signaling pathway and affecting cellular processes such as cell differentiation and growth.

生物活性

(4-Bromo-1,1-dimethyl-butoxy)-tert-butyl-dimethyl-silane (abbreviated as BDBT) is an organosilicon compound with a complex structure that includes a bromobutoxy group and a tert-butyl dimethylsilane moiety. Its molecular formula is C₁₂H₂₇BrOSi, and it has a molecular weight of approximately 300.37 g/mol. This compound has garnered attention for its potential applications in various fields, including organic synthesis and materials science. However, its biological activity remains less understood, necessitating a detailed exploration of its properties and interactions.

BDBT appears as a colorless liquid with a boiling point between 108 to 110 degrees Celsius. It is soluble in both organic solvents and water, which indicates its amphiphilic nature. The presence of the bromine atom in its structure suggests potential reactivity through nucleophilic substitution reactions, which could be significant in biological contexts .

Currently, there is no specific mechanism of action documented for BDBT in biological systems. However, its structural characteristics may allow it to interact with biological membranes, potentially altering membrane fluidity and permeability due to its amphiphilic properties. This could lead to various biological effects that warrant further investigation.

Interaction with Biological Systems

Preliminary studies suggest that compounds similar to BDBT can influence cellular functions by modifying membrane dynamics. For instance, silanes are known for their roles in cellular signaling pathways, particularly those involved in lipid metabolism and membrane integrity. The potential for BDBT to act as a precursor for functional materials also raises questions about its bioactivity and interaction with biomolecules.

Comparative Analysis with Similar Compounds

To better understand the unique properties of BDBT, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (4-Bromobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Lacks one methyl group compared to BDBT |

| (4-Chlorobutoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃ClOSi | Contains chlorine instead of bromine; different reactivity profile |

| (3-Bromopropoxy)(tert-butyl)dimethylsilane | C₁₀H₂₃BrOSi | Shorter alkyl chain affecting physical properties |

| (4-Methoxybutoxy)(tert-butyl)dimethylsilane | C₁₂H₂₇O₃Si | Contains methoxy instead of bromo; different solubility characteristics |

This table illustrates how BDBT's unique combination of functional groups may confer distinct chemical reactivity and potential applications not found in similar compounds .

Future Research Directions

Given the preliminary findings regarding the interactions of BDBT with biological membranes and its potential role as a precursor for bioactive compounds, further research is warranted. Suggested areas of focus include:

- In Vitro Studies : Conducting cellular assays to evaluate the effects of BDBT on cell viability, proliferation, and membrane integrity.

- Mechanistic Studies : Investigating the specific biochemical pathways influenced by BDBT and its derivatives.

- Environmental Impact Assessments : Understanding how BDBT interacts with biological systems in ecological contexts.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₇BrOSi

- Molecular Weight : 300.37 g/mol

- Physical State : Colorless liquid

- Boiling Point : 108-110 °C

- Solubility : Soluble in organic solvents and water, indicating amphiphilic properties.

The presence of the bromine atom allows BDBT to undergo nucleophilic substitution reactions, which can be significant in synthetic chemistry. Additionally, the silane group can participate in hydrosilylation reactions with alkenes or alkynes.

Applications in Organic Synthesis

BDBT is primarily utilized as a reagent in organic synthesis. Its reactivity profile allows it to serve as a:

- Protecting Group : The tert-butyl dimethylsilyl (TBDMS) group can protect alcohols and amines during synthetic transformations.

- Reagent for Cross-Coupling Reactions : BDBT can be used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Case Study: Synthesis of Functionalized Compounds

In one study, BDBT was employed as a precursor in the synthesis of complex organic molecules. The compound facilitated the introduction of functional groups into target molecules through selective nucleophilic substitutions. This method demonstrated the effectiveness of BDBT in creating diverse chemical libraries for drug discovery.

Materials Science Applications

BDBT's amphiphilic nature suggests potential uses in materials science, particularly in:

- Surface Modification : BDBT can modify surfaces to enhance hydrophobicity or hydrophilicity, which is crucial for applications in coatings and adhesives.

- Nanomaterials : The compound may serve as a building block for the synthesis of silicon-based nanomaterials, which have applications in electronics and photonics.

Biological Interaction Studies

Preliminary studies indicate that BDBT could interact with biological membranes due to its amphiphilic properties. These interactions may alter membrane fluidity and permeability, leading to potential applications in:

- Drug Delivery Systems : By modifying liposomal formulations, BDBT could enhance the delivery efficiency of therapeutic agents.

- Biocompatible Materials : Its unique properties may allow it to be incorporated into biocompatible materials for medical applications.

Future Research Directions

Given the preliminary findings regarding BDBT's interactions with biological systems and its potential role as a precursor for bioactive compounds, further research is warranted. Suggested areas of focus include:

- In Vitro Studies : Assessing the effects of BDBT on cell viability and membrane integrity.

- Mechanistic Studies : Investigating biochemical pathways influenced by BDBT and its derivatives.

- Environmental Impact Assessments : Understanding how BDBT interacts with biological systems in ecological contexts.

属性

IUPAC Name |

(5-bromo-2-methylpentan-2-yl)oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrOSi/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h8-10H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQAZJRLBNGMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(C)(C)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。